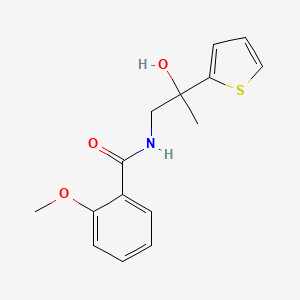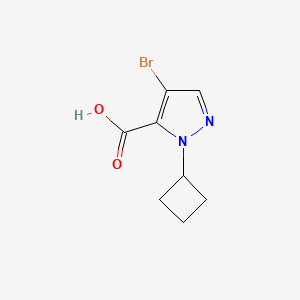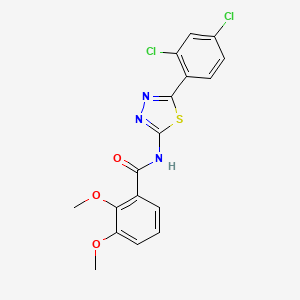![molecular formula C32H31N5O5S B2604546 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide CAS No. 1022807-21-1](/img/structure/B2604546.png)
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol moiety, an imidazo[1,2-c]quinazolin ring system, and a sulfanyl group. These groups can have various biological activities depending on their context within the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The 1,3-benzodioxol and imidazo[1,2-c]quinazolin rings are aromatic, meaning they are planar and conjugated. The sulfanyl group is likely to be tetrahedral .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfanyl group could make the compound more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Properties of Quinazoline Derivatives :
- A study explored the synthesis of quinazoline derivatives similar to the compound . These compounds were found to inhibit brain monoamine oxidase (MAO) activity, particularly the deamination of 5-HT, a neurotransmitter. Some of these compounds also showed moderate therapeutic effects in models of mouse tumors, indicating potential antitumor properties (Markosyan et al., 2008).
Antibacterial and Antifungal Activities :
- Research on related quinazoline derivatives has shown significant biological activity against standard strains of bacteria and fungi. This study synthesized novel quinazoline analogs and tested them for antimicrobial and antifungal properties, suggesting potential applications in treating infections (Anisetti & Reddy, 2012).
Antitumor Activity and Synthesis Techniques :
- Another study described the synthesis of quinazolin-4(3H)-one derivatives using microwave activation and phase-transfer catalysis. These compounds were screened for antitumor activity against various human tumor cell lines, with some showing significant activity. This suggests potential applications in cancer research and therapy (El-Badry et al., 2020).
Synthesis of Bioactive Quinazoline Derivatives :
- Another research synthesized 2-sulfanyl-substituted quinazoline derivatives and found that several exhibited high anti-monoamine oxidase and antitumor activity. This indicates the potential of such compounds in developing treatments for diseases involving monoamine oxidase, like depression, and certain types of cancers (Markosyan et al., 2015).
Molecular Docking Studies and Anticancer Effects :
- A study on the green synthesis of quinazolin-4(3H)-one derivatives included molecular docking studies to assess their anticancer effects. This research suggests these compounds have potential as chemotherapeutic agents, offering insights into their interactions with cancer-related biological targets (Laxminarayana et al., 2021).
properties
IUPAC Name |
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O5S/c1-3-19-9-12-21(13-10-19)34-30(39)27(4-2)43-32-36-23-8-6-5-7-22(23)29-35-24(31(40)37(29)32)16-28(38)33-17-20-11-14-25-26(15-20)42-18-41-25/h5-15,24,27H,3-4,16-18H2,1-2H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJMZBDGVIXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)

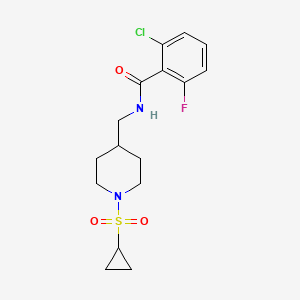
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2604473.png)
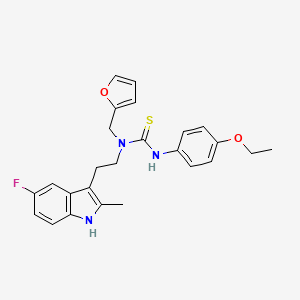
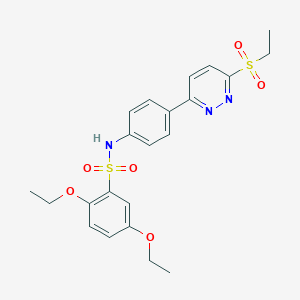
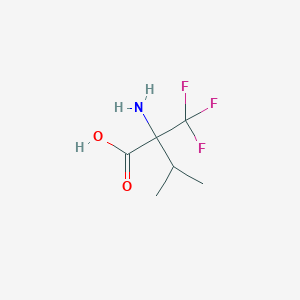
![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
